molecular formula C7H5Cl3Zn B1648115 3,4-Dichlorobenzylzinc chloride

3,4-Dichlorobenzylzinc chloride

Cat. No.: B1648115
M. Wt: 260.8 g/mol
InChI Key: AVZKZESMSMOMSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichlorobenzyl chloride (CAS 102-47-6) is an organochlorine compound with the molecular formula C₇H₅Cl₃ and a molecular weight of 195.48 g/mol . It is structurally characterized by a benzyl chloride backbone substituted with two chlorine atoms at the 3- and 4-positions of the aromatic ring. Key physical properties include a boiling point of 122–124°C at 14 mmHg, a density of 1.416 g/cm³, and a refractive index of 1.5766 . The compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty polymers. Its high reactivity stems from the benzylic chloride group, enabling nucleophilic substitution reactions .

Properties

Molecular Formula

C7H5Cl3Zn

Molecular Weight

260.8 g/mol

IUPAC Name

chlorozinc(1+);1,2-dichloro-4-methanidylbenzene

InChI

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

AVZKZESMSMOMSH-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC(=C(C=C1)Cl)Cl.Cl[Zn+]

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)Cl)Cl.Cl[Zn+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chlorobenzyl Chloride

  • Molecular Formula : C₇H₆Cl₂
  • Key Differences: The absence of a second chlorine substituent reduces steric hindrance and electron-withdrawing effects compared to 3,4-dichlorobenzyl chloride. Crystallographic studies reveal that the C–Cl bond length in 4-chlorobenzyl chloride (1.727 Å) is marginally shorter than in the 3,4-dichloro analog (1.724–1.768 Å), reflecting subtle electronic variations . Reactivity: The mono-chlorinated derivative exhibits faster reaction kinetics in SN₂ substitutions due to reduced steric constraints .

3,5-Dichlorobenzoyl Chloride

  • Molecular Formula : C₇H₃Cl₃O
  • Key Differences :
    • The acyl chloride group (–COCl) confers distinct reactivity, enabling esterification and amidation rather than alkylation.
    • The molecular weight (209.46 g/mol) is higher than 3,4-dichlorobenzyl chloride due to the oxygen atom .
    • C–Cl Bond Lengths : In acyl chlorides, the C–Cl bond (1.768 Å) is longer than in benzyl chlorides, reflecting differences in hybridization (sp² vs. sp³) .

3,4-Dichlorobenzoic Acid Chloride

  • Molecular Formula : C₇H₃Cl₃O
  • Key Differences: Structural analysis via X-ray diffraction shows C–Cl bond lengths of 1.724–1.768 Å, consistent with aromatic and acyl chloride systems . This compound is more polar than 3,4-dichlorobenzyl chloride, leading to higher solubility in polar solvents (e.g., ethanol) .

Physical and Chemical Properties Comparison

Property 3,4-Dichlorobenzyl Chloride 4-Chlorobenzyl Chloride 3,5-Dichlorobenzoyl Chloride 3,4-Dichlorobenzoic Acid Chloride
Molecular Formula C₇H₅Cl₃ C₇H₆Cl₂ C₇H₃Cl₃O C₇H₃Cl₃O
Molecular Weight (g/mol) 195.48 161.03 209.46 209.46
Boiling Point (°C) 122–124 (14 mmHg) ~110–115 (14 mmHg)* Not reported Not reported
Density (g/cm³) 1.416 ~1.3 (estimated)* Not reported Not reported
Key Reactivity Alkylation, SN substitutions SN substitutions Acylation, ester synthesis Acylation, anhydride formation
Safety (R Phrases) R34-36/37 (corrosive) R34 (corrosive) R34-37 (corrosive) R34 (corrosive)

*Estimated based on structural analogs.

Structural and Electronic Insights

  • Crystal Packing :
    • 3,4-Dichlorobenzyl chloride exhibits a triclinic crystal system (similar to 3,4-dichlorobenzoic acid chloride), with intermolecular van der Waals interactions dominating .
    • In contrast, 4-chlorobenzyl chloride forms orthorhombic crystals with distinct Cl···Cl interactions (3.45 Å), influencing melting points .
  • Electronic Effects :
    • The electron-withdrawing chlorine substituents in 3,4-dichlorobenzyl chloride deactivate the aromatic ring , directing electrophilic substitutions to the less hindered 2-position .

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